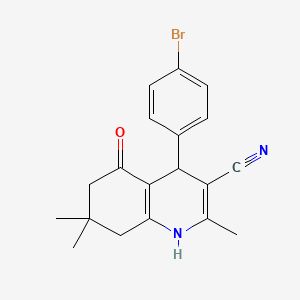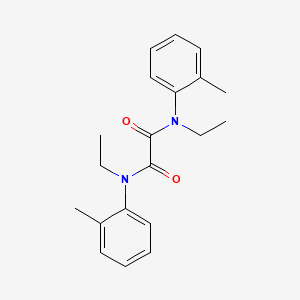
N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of oxamide, characterized by the presence of diethyl and o-tolyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide can be synthesized through the reaction of diethyl oxalate with o-toluidine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst to facilitate the formation of the oxamide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the diethyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include different oxamide derivatives, amines, and substituted oxamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diethyl-N,N’-DI(M-tolyl)oxamide
- N,N’-Diethyl-N,N’-DI(P-tolyl)oxamide
- N,N’-Diisopropyl-N,N’-DI(O-tolyl)oxamide
Uniqueness
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is unique due to the specific arrangement of diethyl and o-tolyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
14288-18-7 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N,N'-diethyl-N,N'-bis(2-methylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-21(17-13-9-7-11-15(17)3)19(23)20(24)22(6-2)18-14-10-8-12-16(18)4/h7-14H,5-6H2,1-4H3 |
Clé InChI |
UOZGBWBBIDONML-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1C)C(=O)C(=O)N(CC)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
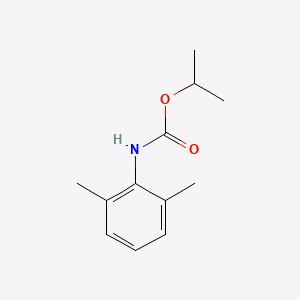
![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)
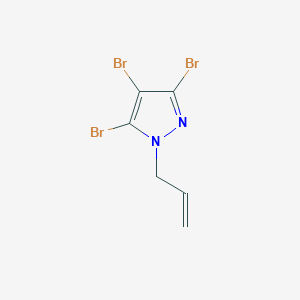

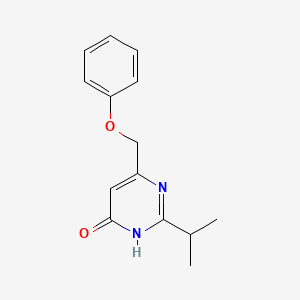

![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)


